

Application Note: Quantification of Carvedilol-d5 M8 Metabolite using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M8 metabolite of Carvedilol-d5	
Cat. No.:	B12403492	Get Quote

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. It undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by enzymes such as CYP2D6 and CYP2C9. While several major metabolites of Carvedilol have been identified and characterized, there is growing interest in understanding the complete metabolic profile, including less abundant or unique metabolites. One such metabolite, designated as M8, has been identified with a molecular formula of C12H19NO4. This formula suggests a significant structural modification of the parent drug, likely involving the cleavage of the carbazole moiety.

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of the **M8 metabolite of Carvedilol-d5** in a biological matrix, such as human plasma. The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been developed to be suitable for pharmacokinetic studies.

Analyte and Internal Standard

- Analyte: Carvedilol M8 Metabolite (Putative Structure)
- Internal Standard (IS): Carvedilol-d5 M8 Metabolite (M8-d5)

Note on the M8 Metabolite Structure: The definitive structure of the M8 metabolite is not widely published. Based on its molecular formula (C12H19NO4) and known Carvedilol metabolism, a

putative structure resulting from the cleavage of the ether linkage and subsequent oxidation is proposed for the purpose of this protocol. This proposed structure is 2-(2-methoxyphenoxy)ethylamino-3-hydroxypropanoic acid.

Note on the Deuterated Internal Standard: Carvedilol-d5 is typically deuterated on the propanolamine side chain. It is assumed that the M8-d5 metabolite retains these deuterium labels.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of the M8 metabolite from human plasma.

- Materials:
 - Human plasma samples
 - Carvedilol M8 metabolite reference standard
 - Carvedilol-d5 M8 metabolite (M8-d5) internal standard solution (e.g., 100 ng/mL in methanol)
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Mixed-mode cation exchange SPE cartridges
 - Centrifuge
 - Evaporator (e.g., nitrogen evaporator)
- Procedure:

- Thaw plasma samples at room temperature.
- $\circ~$ To 200 μL of plasma, add 20 μL of the M8-d5 internal standard solution. Vortex for 10 seconds.
- Add 400 μL of 4% formic acid in water to the plasma sample. Vortex for 10 seconds.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

2. LC-MS/MS Analysis

- Instrumentation:
 - A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Given the polar nature of the proposed M8 metabolite, a hydrophilic interaction liquid chromatography (HILIC) column is recommended.

Parameter	Value	
Column	HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm)	
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	95% B to 50% B over 5 minutes, then return to initial conditions	
Flow Rate	0.4 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

• Mass Spectrometry Conditions: The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM).

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

3. MRM Transitions

The following table summarizes the proposed MRM transitions for the M8 and M8-d5 metabolites based on their putative structures. These would need to be optimized with the actual reference standards.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Carvedilol M8 Metabolite	256.1	150.1	15
108.1	25		
Carvedilol-d5 M8 Metabolite (IS)	261.1	150.1	15
108.1	25		

Data Presentation

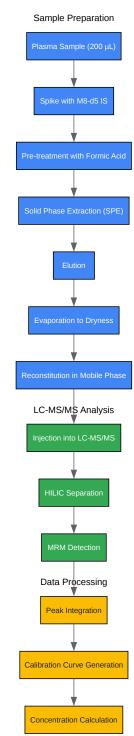
Table 1: LC-MS/MS Method Parameters

Parameter	Description	
LC System	UHPLC	
Column	HILIC, 2.1 x 100 mm, 1.7 μm	
Mobile Phase	A: 10 mM Ammonium Formate in Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid	
Flow Rate	0.4 mL/min	
MS System	Triple Quadrupole	
Ionization	ESI Positive	
Scan Type	MRM	

Table 2: MRM Transitions and MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
M8 Metabolite	256.1	150.1	0.1	30	15
M8-d5 (IS)	261.1	150.1	0.1	30	15

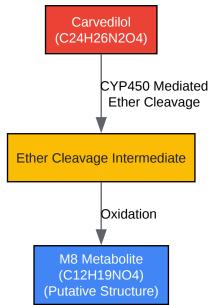
Method Validation


The developed method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3] This includes assessing the following parameters:

- Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and IS.
- Calibration Curve: Linearity, range, and weighting.
- · Accuracy and Precision: Within-run and between-run variability.
- Matrix Effect: Assessing the impact of the biological matrix on ionization.
- Recovery: Efficiency of the extraction process.
- Stability: Freeze-thaw, short-term, long-term, and stock solution stability.

Visualizations

Experimental Workflow for M8 Metabolite Quantification



Click to download full resolution via product page

Caption: Experimental workflow for the quantification of Carvedilol M8 metabolite.

Proposed Metabolic Pathway of Carvedilol to M8 Metabolite

Click to download full resolution via product page

Caption: Proposed metabolic pathway of Carvedilol to the M8 metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- To cite this document: BenchChem. [Application Note: Quantification of Carvedilol-d5 M8 Metabolite using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12403492#lc-ms-ms-method-for-m8-metabolite-of-carvedilol-d5-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com